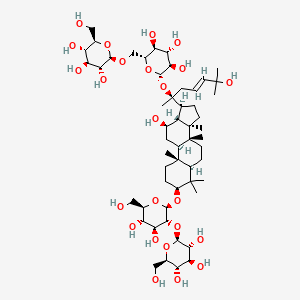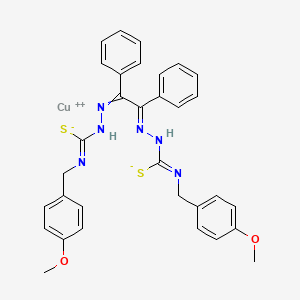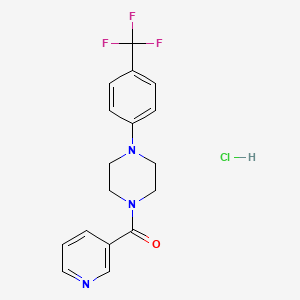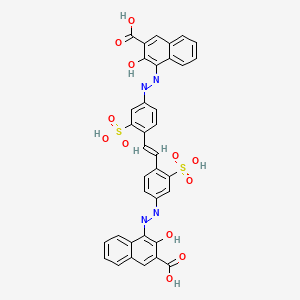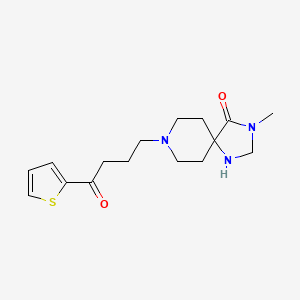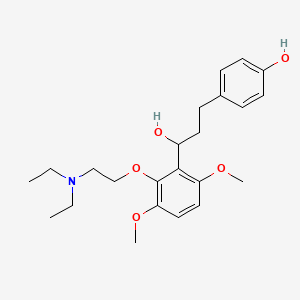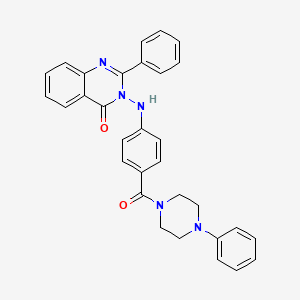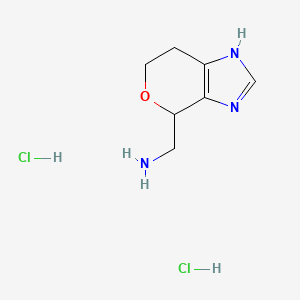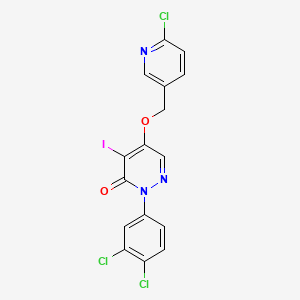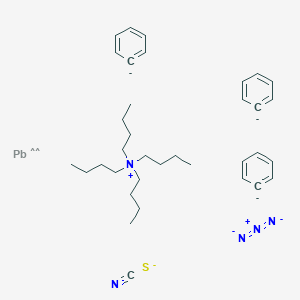
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) is a complex chemical compound known for its unique structural and chemical properties It is composed of a butanaminium cation and a plumbate anion, which includes azido and thiocyanato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tributylamine with butyl bromide to form N,N,N-tributyl-1-butanaminium bromide. This intermediate is then reacted with sodium azide and triphenyl(thiocyanato-N)plumbate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The azido and thiocyanato groups can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the lead center.
Coordination Chemistry: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides, other azides, and reducing agents. The reactions typically require solvents like dichloromethane or acetonitrile and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new plumbate complexes with different ligands, while redox reactions can produce lead(II) or lead(IV) species.
Aplicaciones Científicas De Investigación
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s unique properties make it a candidate for investigating biological interactions with metal complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic agent.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism by which N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the interaction of its ligands with molecular targets. The azido group can participate in click chemistry reactions, while the thiocyanato group can coordinate with metal centers. These interactions can influence various molecular pathways, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Tributyl-1-butanaminium bromide
- N,N,N-Tributyl-1-butanaminium fluoride
- N,N,N-Tributyl-1-butanaminium chloride
Uniqueness
What sets N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) apart is its combination of azido and thiocyanato ligands with a plumbate core
Propiedades
Número CAS |
158882-72-5 |
|---|---|
Fórmula molecular |
C35H51N5PbS-4 |
Peso molecular |
781 g/mol |
InChI |
InChI=1S/C16H36N.3C6H5.CHNS.N3.Pb/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;2-1-3;1-3-2;/h5-16H2,1-4H3;3*1-5H;3H;;/q+1;3*-1;;-1;/p-1 |
Clave InChI |
XWMRPWUCFKHHQX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(#N)[S-].[N-]=[N+]=[N-].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


